

11H-Benzo[a]carbazole molecular structure and formula

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Compound of Interest

Compound Name: 11H-Benzo[a]carbazole

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An In-depth Technical Guide on **11H-Benzo[a]carbazole**

For Researchers, Scientists, and Drug Development Professionals

Abstract

11H-Benzo[a]carbazole is a polycyclic aromatic heterocycle featuring a carbazole core fused with a benzene ring. The carbazole scaffold is a significant pharmacophore found in numerous biologically active compounds, demonstrating a wide array of activities including antitumor and antimicrobial properties.^{[1][2]} This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and spectroscopic signature of **11H-Benzo[a]carbazole**. It includes detailed experimental workflows for its synthesis and characterization, and discusses the biological activities of its derivatives, particularly their role as potential anticancer agents through mechanisms like estrogen receptor modulation.^{[3][4]}

Molecular Structure and Identification

11H-Benzo[a]carbazole is a tricyclic aromatic compound with a central nitrogen-containing five-membered ring fused to two benzene rings, and an additional benzene ring fused in a linear fashion. Its structure and identifiers are crucial for its unambiguous identification in research and development.

The fundamental properties and identifiers of **11H-Benzo[a]carbazole** are summarized below.

Identifier	Value	Source
IUPAC Name	11H-Benzo[a]carbazole	[5]
CAS Number	239-01-0	[5][6]
Molecular Formula	C ₁₆ H ₁₁ N	[5][7][8]
Molecular Weight	217.27 g/mol	[6][8]
Canonical SMILES	<chem>c1ccc2c(c1)ccc1c3ccccc3[nH]c21</chem>	
InChI Key	MYKQKWIPLZEVOW-UHFFFAOYSA-N	[5][7]
Synonyms	Benzo[a]carbazole, 1,2-Benzocarbazole	[5][7]

Physicochemical and Spectroscopic Properties

The physicochemical and spectroscopic data are essential for the purification, characterization, and quantitative analysis of **11H-Benzo[a]carbazole**.

Physicochemical Data

Property	Value	Source
Melting Point	231.0 - 235.0 °C	
Boiling Point	456 °C	[9][10]
Density	1.277 g/cm ³	[9][10]
Flash Point	208 °C	[9][10]
Solubility	Slightly soluble in Acetonitrile and DMSO	[9][10]
pKa (Predicted)	17.00 ± 0.30	[9][10]
Ionization Energy	7.10 ± 0.10 eV	[7][11]
logP (Octanol/Water)	-6.10 (log10WS)	[11]

Spectroscopic Data

Spectroscopic analysis confirms the molecular structure of **11H-Benzo[a]carbazole**. Key data from various techniques are available through databases such as the NIST WebBook.[\[5\]](#)[\[12\]](#)[\[13\]](#)

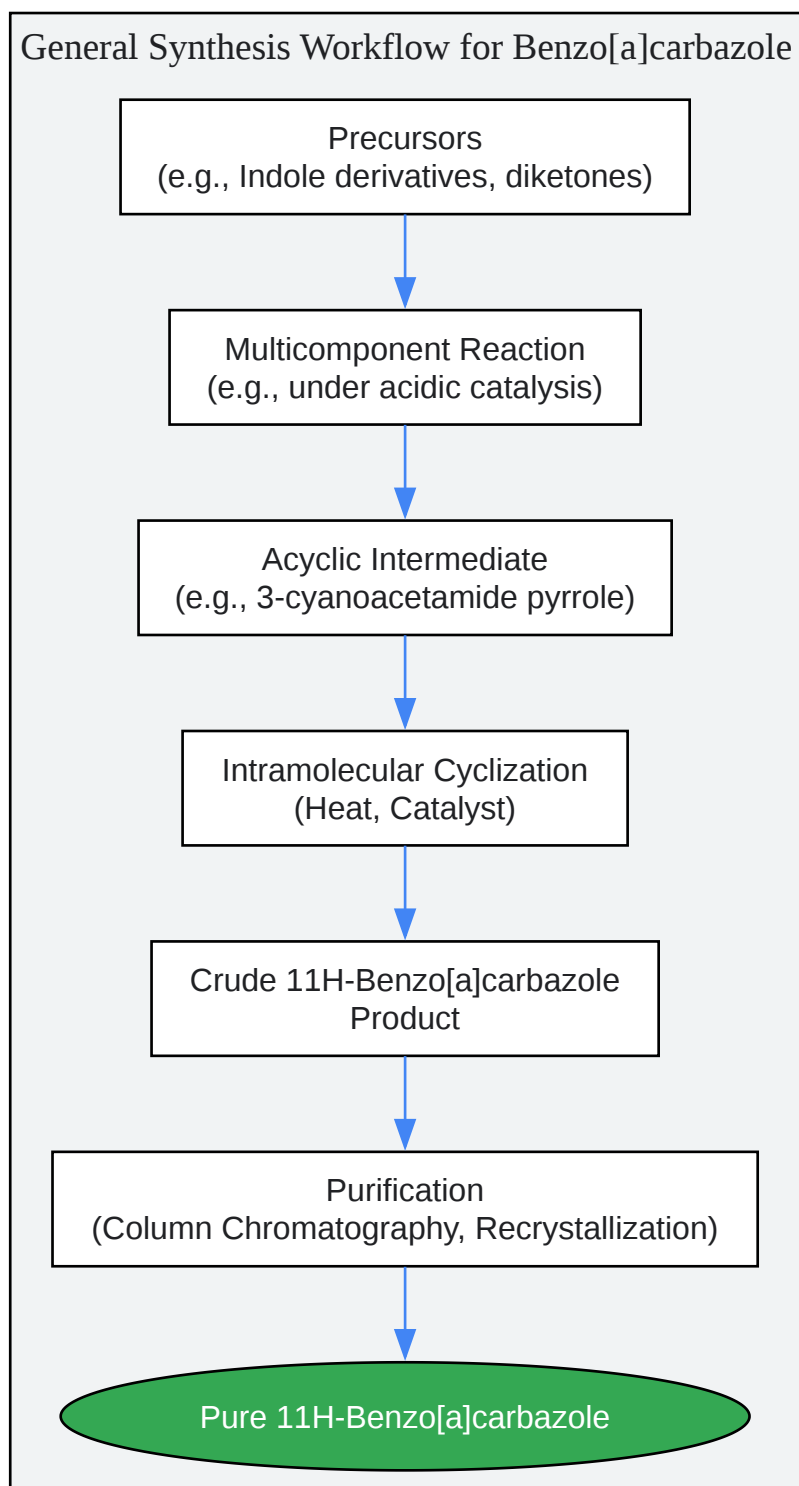
Technique	Description	Source
UV/Visible	λ_{max} at 354 nm in Ethanol.	[9] [10]
Infrared (IR)	The NIST WebBook provides the IR spectrum, which is useful for identifying functional groups.	[5]
Mass Spectrometry (MS)	Electron ionization mass spectra are available, showing the molecular ion peak corresponding to its molecular weight.	[5]
NMR Spectroscopy	^1H and ^{13}C NMR spectra are available for structural elucidation.	[14]

Experimental Protocols & Workflows

Detailed and reproducible experimental protocols are fundamental for scientific rigor. The following sections describe generalized workflows for the synthesis and analysis of **11H-Benzo[a]carbazole**.

Synthesis Workflow

The synthesis of carbazole derivatives can be achieved through various methods, including intramolecular cyclization reactions.[\[15\]](#)[\[16\]](#) A general workflow involves the reaction of precursor molecules followed by a cyclization step to form the fused ring system.

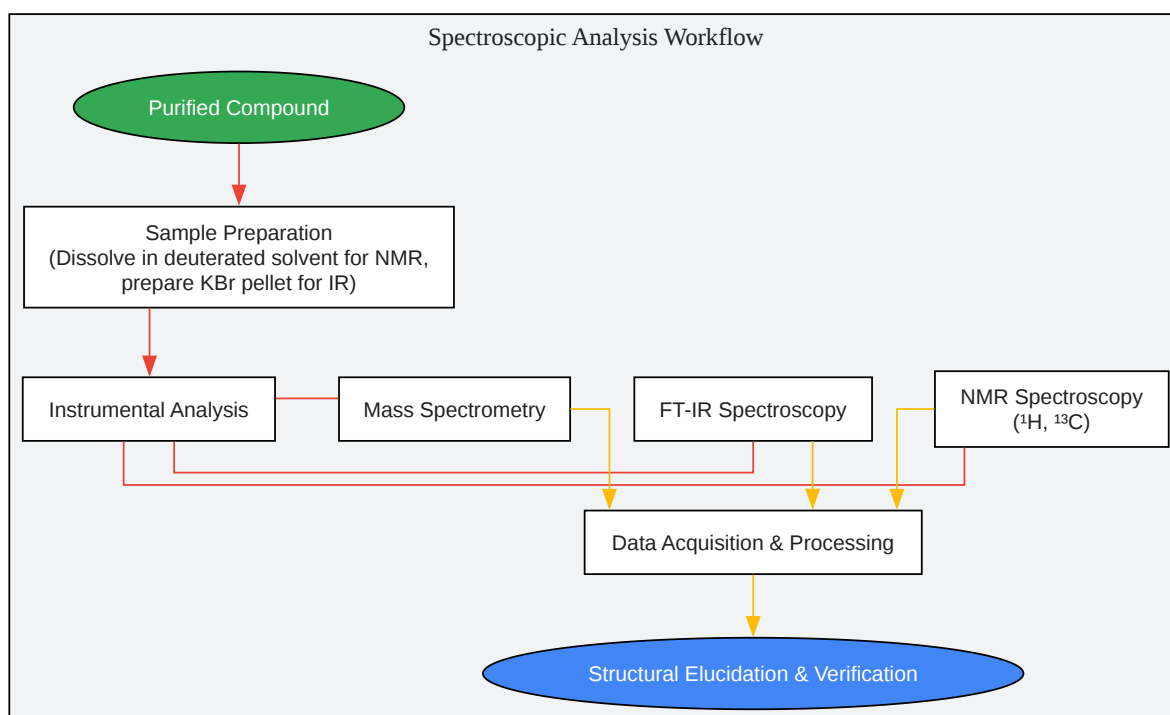


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Caption: A generalized workflow for the synthesis of **11H-Benzo[a]carbazole** derivatives.

Spectroscopic Characterization Workflow

A standard workflow for the structural confirmation of the synthesized **11H-Benzo[a]carbazole** is outlined below. This protocol ensures accurate identification and purity assessment.[17]



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Caption: Standard workflow for the spectroscopic characterization of **11H-Benzo[a]carbazole**.

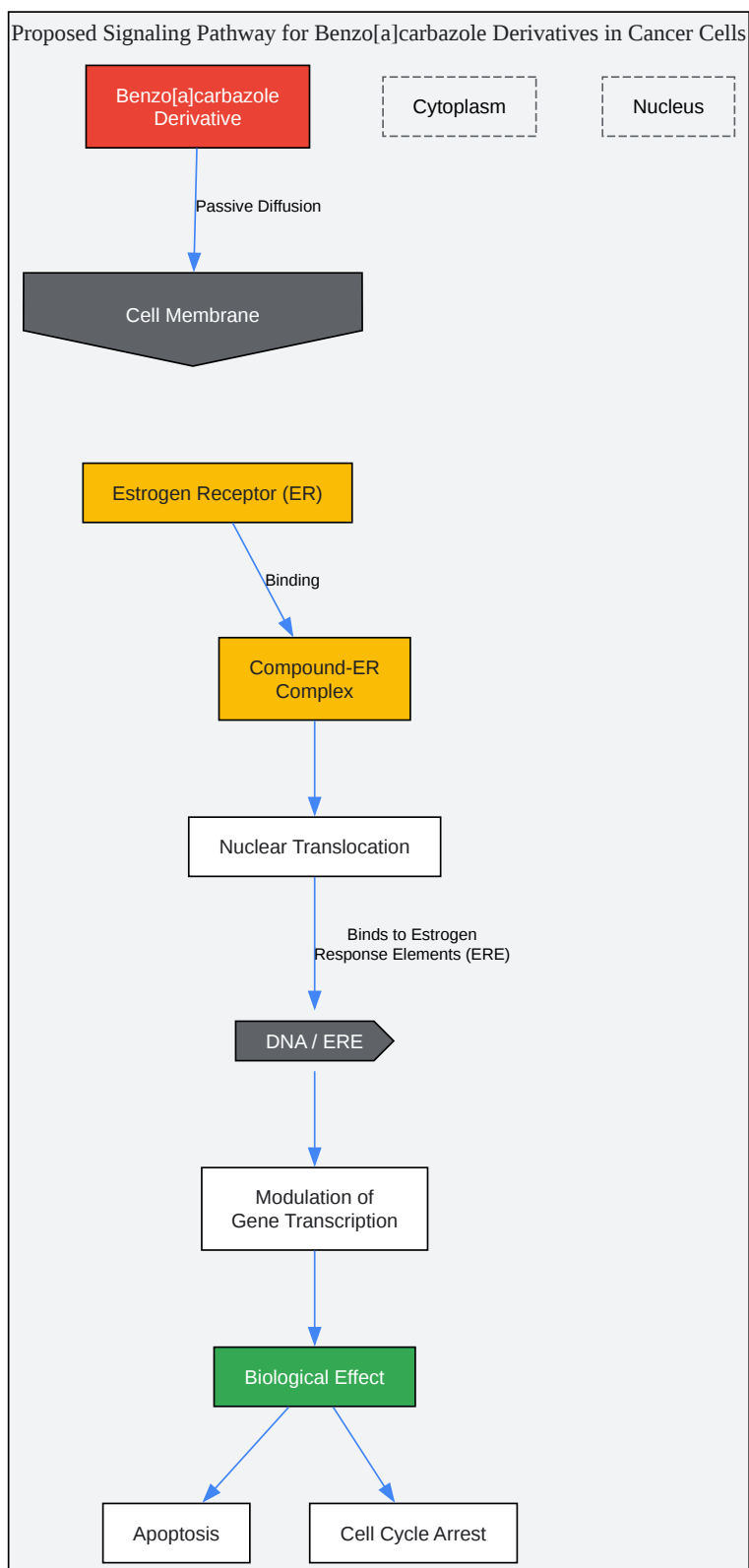
Biological Activity of Benzo[a]carbazole Derivatives

Derivatives of **11H-Benzo[a]carbazole** have been investigated for their potential as novel antitumor agents.[3] Studies have shown that certain substituted benzo[a]carbazoles exhibit

significant biological activity, including the ability to bind to the estrogen receptor and inhibit the growth of hormone-dependent mammary tumors.[4]

Proposed Mechanism of Action

The antitumor activity of some benzo[a]carbazole derivatives is believed to be mediated through their interaction with intracellular signaling pathways, such as the estrogen receptor (ER) pathway.[4] By acting as modulators of the ER, these compounds can influence gene expression, leading to cell cycle arrest and apoptosis in cancer cells.[4]



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Caption: A proposed mechanism for the antitumor activity of Benzo[a]carbazole derivatives.

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